molecular formula C23H19N3O4S B2586123 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 886930-51-4

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2586123
CAS No.: 886930-51-4
M. Wt: 433.48
InChI Key: NOQGRMQXALFFRN-UHFFFAOYSA-N
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Description

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions .

Chemical Reactions Analysis

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways are still under investigation, but it is believed to exert its effects by interfering with the normal functioning of certain enzymes and proteins.

Comparison with Similar Compounds

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-31(28,29)19-14-8-13-18(15-19)22-25-26-23(30-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQGRMQXALFFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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